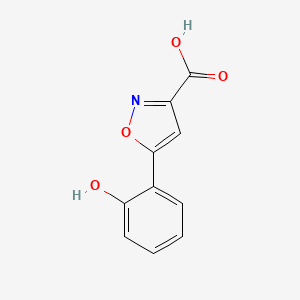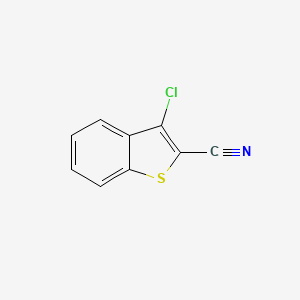
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and temperature.
作用機序
CFM-2 inhibits N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, including heat, capsaicin, and acid. By inhibiting N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, CFM-2 can reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
CFM-2 has been shown to reduce pain and inflammation in various animal models. It has also been investigated for its potential anti-cancer effects, as N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels have been implicated in cancer cell proliferation and survival. CFM-2 has been shown to inhibit the growth of several cancer cell lines in vitro, and it has been investigated in animal models of cancer.
実験室実験の利点と制限
CFM-2 is a potent and selective inhibitor of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, CFM-2 has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
CFM-2 has several potential future directions for research. One area of interest is the development of more potent and selective N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibitors, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential anti-cancer effects of CFM-2, and the development of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibitors as anti-cancer agents. CFM-2 could also be investigated in other animal models of pain and inflammation, to further understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of CFM-2 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 1-(hydroxymethyl)cyclopropane carboxylic acid to form an intermediate. The intermediate is then reacted with oxalyl chloride to form the final product, CFM-2. The synthesis of CFM-2 has been optimized to improve yield and purity, and several modifications have been made to the original procedure.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications. N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels are involved in the perception of pain and temperature, and their activation has been implicated in several pathological conditions, including chronic pain, inflammation, and cancer. CFM-2 has been shown to be a potent and selective inhibitor of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, and it has been investigated as a potential treatment for several conditions.
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-9-5-8(1-2-10(9)15)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKZQHJKDCHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



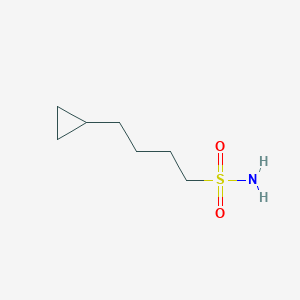
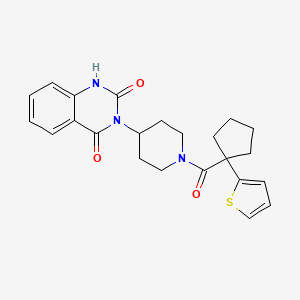

![N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2782865.png)
![2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)

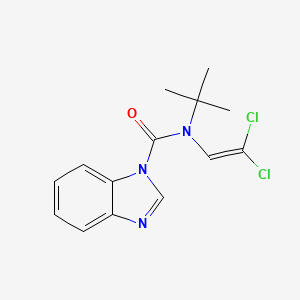
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)
![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)
